molecular formula C13H22N2O2 B12889307 5-Ethyl-3-methyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide CAS No. 106833-52-7

5-Ethyl-3-methyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B12889307
CAS No.: 106833-52-7
M. Wt: 238.33 g/mol
InChI Key: CAGCTVOXTAQKLK-UHFFFAOYSA-N
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Description

5-ethyl-N,N-diisopropyl-3-methylisoxazole-4-carboxamide is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N,N-diisopropyl-3-methylisoxazole-4-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N,N-diisopropyl-3-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-ethyl-N,N-diisopropyl-3-methylisoxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N,N-diisopropyl-3-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The pathways involved in its mechanism of action depend on the specific biological target being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-(4-chlorophenyl)isoxazole-4-carboxamide
  • 5-methyl-3-(4-trifluoromethylphenyl)isoxazole-4-carboxamide

Uniqueness

5-ethyl-N,N-diisopropyl-3-methylisoxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and diisopropyl groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

106833-52-7

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

5-ethyl-3-methyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C13H22N2O2/c1-7-11-12(10(6)14-17-11)13(16)15(8(2)3)9(4)5/h8-9H,7H2,1-6H3

InChI Key

CAGCTVOXTAQKLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)C)C(=O)N(C(C)C)C(C)C

Origin of Product

United States

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